molecular formula C16H25N3O B7916666 2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7916666
M. Wt: 275.39 g/mol
InChI Key: DCCQCYZGIHGECG-UHFFFAOYSA-N
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Description

2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a tertiary amine-containing compound with a piperidine core substituted at position 2 by a benzyl-methyl-aminomethyl group and an amino-ethanone moiety.

  • Alkylation reactions of piperidine derivatives with chloroacetyl intermediates (e.g., as seen in 2-chloro-1-(tetrazol-5-yl)ethanone reactions with piperidine ).
  • Hydrogenolysis of benzyl-protected precursors, as demonstrated in the preparation of 2-(benzyl-methyl-amino)-1-(3-hydroxyphenyl)ethanone derivatives .

The compound’s piperidine and benzyl-methyl-amine groups may enhance binding to G protein-coupled receptors (GPCRs) or enzymes, though specific pharmacological data are lacking in the evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-[2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-18(12-14-7-3-2-4-8-14)13-15-9-5-6-10-19(15)16(20)11-17/h2-4,7-8,15H,5-6,9-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCQCYZGIHGECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

The synthesis begins with the preparation of a piperidine intermediate, followed by sequential functionalization:

  • Piperidine Core Formation : Starting from piperidine or its derivatives, the 2-position is activated for substitution.

  • Benzyl-Methyl-Amino Group Introduction : A nucleophilic substitution (SN2) reaction installs the benzyl-methyl-amino moiety using 2-(bromomethyl)-N-benzyl-N-methylamine.

  • Ethanone Moiety Attachment : Acylation with chloroacetyl chloride or bromoacetyl bromide introduces the ethanone group, followed by amination to yield the final product.

Key Parameters

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for SN2 reactions.

  • Catalyst : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize HBr/HCl byproducts.

  • Temperature : 0–25°C for acylation to prevent side reactions.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Piperidine activationK2CO3, DMF, 80°C85
SN2 alkylation2-(BrCH2)N(Bn)Me, TEA, THF, 25°C72
AcylationClCH2COCl, DCM, 0°C68
AminationNH3/MeOH, 50°C90

Reductive Amination Approach

Methodology

This method avoids harsh alkylation conditions by employing reductive amination:

  • Ketone Intermediate Synthesis : React piperidine with ethyl glyoxalate to form 1-(piperidin-2-yl)ethanone.

  • Reductive Amination : Condense the ketone with benzyl-methyl-amine using NaBH3CN or H2/Pd-C to form the secondary amine.

Advantages

  • Higher stereocontrol compared to SN2 pathways.

  • Compatible with acid-sensitive substrates.

Table 2: Reductive Amination Optimization

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH3CNMeOH2578
H2 (1 atm)EtOH/Pd-C5065

Organometallic Coupling Strategies

Copper-Catalyzed Allylation

A patent (WO2017191650A1) describes using organozinc reagents for piperidine functionalization:

  • Zinc Insertion : Convert 2-iodopiperidine to its zincate complex.

  • Copper-Catalyzed Allylation : React with 3-chloro-2-(chloromethyl)prop-1-ene to install the benzyl-methyl-amino side chain.

  • Cyclization : Sodium hydride-mediated cyclization yields the piperidine-ethanone framework.

Critical Observations

  • Catalyst : CuBr·SMe2 enhances reaction efficiency (yield: 82%).

  • Stereochemistry : Racemic mixtures form unless chiral auxiliaries are used.

Solid-Phase Synthesis for Scalability

Process Overview

Developed for industrial-scale production, this method uses polymer-supported reagents:

  • Resin-Bound Piperidine : Immobilize piperidine on Wang resin via a carboxylic acid linker.

  • Stepwise Functionalization : Perform alkylation and acylation on the solid phase to minimize purification steps.

  • Cleavage : TFA/CH2Cl2 (95:5) releases the product with >95% purity.

Table 3: Solid-Phase Synthesis Metrics

MetricValue
Purity95–98%
Overall Yield65%
ScaleUp to 10 kg/batch

Comparative Analysis of Methods

Efficiency and Limitations

  • Nucleophilic Substitution : Rapid but suffers from low regioselectivity.

  • Reductive Amination : High yields but requires expensive catalysts.

  • Organometallic Routes : Scalable but involves air-sensitive reagents.

  • Solid-Phase Synthesis : Ideal for large batches but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperidine-Based Analogs

Compound Name Structural Features Key Differences Physicochemical/Pharmacological Notes Evidence
2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Piperidine core, amino-ethanone group Lacks benzyl-methyl-aminomethyl substitution - Higher water solubility due to hydrochloride salt.
- Simpler structure may reduce metabolic stability compared to target compound.
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone Piperidine core with nitroaryl substitution Nitro group (electron-withdrawing) vs. benzyl-methyl-amine (electron-donating) - Nitro group may increase reactivity (e.g., redox activity).
- Potential for nitrosamine formation under specific conditions.
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone Chlorinated aryl and piperidine groups Dual chloro substituents enhance lipophilicity - Likely higher logP than target compound.
- Chlorine atoms may confer cytotoxicity risks.

Heterocyclic and Substituted Ethanones

Compound Name Structural Features Key Differences Physicochemical/Pharmacological Notes Evidence
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole ring instead of benzyl-methyl-amine Tetrazole as a carboxylic acid bioisostere - Improved solubility in polar solvents.
- Potential for enhanced metabolic stability.
2-Amino-1-(2-hydroxyphenyl)ethanone Phenolic hydroxyl group Hydroxyl group enables strong hydrogen bonding - Higher aqueous solubility than target compound.
- May exhibit antioxidant properties.
2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone Piperazine ring (vs. piperidine) Additional nitrogen in piperazine alters basicity - Piperazine’s higher basicity may affect cellular uptake.
- Broader pH-dependent solubility profile.

Schiff Base and Enaminone Derivatives

Compound Name Structural Features Key Differences Physicochemical/Pharmacological Notes Evidence
Bis-pyrimidine derivatives (e.g., from enaminone 2) Conjugated enaminone system Extended π-system vs. single ethanone group - Enhanced UV absorption for analytical detection.
- Potential for intercalation or metal chelation.
Schiff base 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol Imine linkages and phenolic groups Schiff base functionality introduces rigidity - Chelation potential for metal ions (e.g., antimicrobial activity).
- pH-sensitive degradation.

Key Research Findings and Trends

Substitution Position Matters: Piperidine substitution at position 2 (target compound) vs. Benzyl-methyl-amine groups may enhance blood-brain barrier penetration compared to hydrophilic substituents like hydroxyl or tetrazole .

Electronic Effects :

  • Electron-donating groups (e.g., benzyl-methyl-amine) may stabilize charge-transfer interactions in biological systems, whereas electron-withdrawing groups (e.g., nitro) could enhance reactivity but increase toxicity risks .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) improve solubility but may limit lipid membrane permeability compared to free bases .

Heterocyclic Diversity :

  • Piperazine analogs () exhibit distinct pharmacokinetic profiles due to altered pKa and hydrogen-bonding capacity .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Notable Functional Groups
Target Compound C₁₆H₂₄N₃O 274.39 ~2.1 Piperidine, benzyl-methyl-amine, ethanone
2-Amino-1-(piperidin-1-yl)ethanone HCl C₇H₁₃N₂O·HCl 180.65 (free base) ~0.5 Piperidine, hydrochloride salt
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone C₁₅H₁₉Cl₂N₂O 329.23 ~3.5 Chloroaryl, piperidine

Biological Activity

2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1353975-67-3, is a compound with significant potential in pharmacological applications. Its structure suggests that it may interact with various biological targets, particularly in the context of neurological and pain-related disorders. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C₁₆H₂₅N₃O, with a molecular weight of approximately 275.39 g/mol. The compound features a piperidine ring substituted with a benzyl-methyl-amino group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₅N₃O
Molecular Weight275.39 g/mol
CAS Number1353975-67-3

Anticonvulsant Activity

Research indicates that compounds related to this compound exhibit significant anticonvulsant properties. For instance, studies on N'-benzyl 2-amino acetamides have shown promising results in maximal electroshock seizure (MES) models, with effective doses (ED50) ranging from 13 to 21 mg/kg, suggesting that structural modifications can enhance anticonvulsant activity .

Analgesic Effects

The analgesic potential of similar compounds has been explored, particularly in neuropathic pain models. The incorporation of specific substituents on the piperidine ring has been shown to modulate pain response effectively. For example, the introduction of electron-withdrawing groups has been associated with increased analgesic efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the piperidine ring significantly influence biological activity. Electron-withdrawing groups tend to enhance activity while electron-donating groups may reduce it. This insight is crucial for the design of more potent derivatives .

Study on Anticonvulsant Derivatives

A study published in PubMed highlighted the efficacy of structurally similar compounds in treating seizures. The findings indicated that specific modifications at the N'-benzylamide site could lead to enhanced anticonvulsant activity, surpassing traditional treatments like phenobarbital (ED50 = 22 mg/kg) .

Neuropharmacological Evaluation

Another research effort focused on evaluating the neuropharmacological properties of related piperidine derivatives showed that certain compounds could effectively inhibit neuronal excitability and reduce seizure frequency in animal models. This supports the hypothesis that this compound may possess similar properties .

Q & A

Q. Advanced

  • Chromatographic purification : Use flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate polar byproducts.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences.
  • Counterion exchange : Convert the free base to a hydrochloride salt for improved crystallinity, as demonstrated in analogous piperidine derivatives .

How can discrepancies between computational and experimental spectroscopic data be resolved?

Q. Advanced

  • Conformational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model possible tautomers or rotamers influencing NMR chemical shifts .
  • Solvent effects : Simulate spectra using polarizable continuum models (PCM) to account for solvent-induced shifts.
  • Cross-validation : Compare with structurally related compounds (e.g., 2-Amino-1-(piperidin-1-yl)ethanone) to identify systematic deviations .

What safety and regulatory considerations are crucial during synthesis?

Q. Advanced

  • Controlled substance compliance : Ensure compliance with local regulations, as piperidine derivatives may fall under controlled substance laws .
  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to the compound’s potential neurotoxicity.
  • Waste disposal : Neutralize acidic/basic residues before disposal to meet environmental safety standards.

How can the compound’s stability under varying storage conditions be assessed?

Q. Advanced

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC every 2–4 weeks.
  • Light sensitivity testing : Expose to UV/visible light and track changes in NMR or UV-Vis spectra.
  • Hygroscopicity analysis : Use dynamic vapor sorption (DVS) to evaluate moisture uptake and recommend desiccated storage.

What computational approaches predict the compound’s reactivity in downstream applications?

Q. Advanced

  • Molecular docking : Screen against G-protein coupled receptors (GPCRs) or enzymes to hypothesize biological activity, leveraging chemokine receptor studies as a template .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
  • MD simulations : Model solvation dynamics and ligand-receptor binding affinities using AMBER or GROMACS.

How can researchers address low yields in the acylation step?

Q. Advanced

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or DMAP to enhance acylation efficiency.
  • Solvent optimization : Replace polar aprotic solvents (e.g., DCM) with THF or acetonitrile to improve reagent solubility.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion.

What analytical methods validate the compound’s purity for pharmacological studies?

Q. Advanced

  • Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • LC-MS/MS : Detect trace impurities (<0.1%) using tandem mass spectrometry with MRM transitions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.